2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.195 g/mol . It is a thiazolidine derivative, characterized by a thiazolidine ring with a carboxylic acid group and a methyl substituent. This compound is known for its stereochemistry, having two defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- can be synthesized through the condensation reaction of cysteine and acetaldehyde . The reaction involves the formation of a thiazolidine ring via a non-enzymatic condensation reaction, followed by ring closure . The reaction conditions typically include an acidic or neutral pH to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazolidine ring can undergo substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other thiazolidine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways involving cysteine and acetaldehyde.
Medicine: Research explores its potential therapeutic effects, particularly in detoxifying acetaldehyde, a toxic metabolite of ethanol.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- involves its ability to react with acetaldehyde, forming a stable thiazolidine ring . This reaction helps in detoxifying acetaldehyde, reducing its toxicity in biological systems. The compound’s molecular targets include biogenic nucleophiles, which it reacts with to form stable products .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid (cis): A diastereomer of the trans form, differing in the spatial arrangement of the substituents.
Thiazolidine-4-carboxylic acid: Lacks the methyl group at the 2-position.
Cysteine: The amino acid precursor involved in the synthesis of 2-Methyl-4-thiazolidinecarboxylic acid.
Uniqueness
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is unique due to its specific stereochemistry and its ability to form stable products with acetaldehyde. This property makes it valuable in detoxification processes and as a research tool in studying biochemical pathways involving acetaldehyde .
Properties
CAS No. |
88855-03-2 |
---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2R,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
InChI Key |
FHTPNEYXMGZOSH-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1N[C@H](CS1)C(=O)O |
Canonical SMILES |
CC1NC(CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.